1-[4-(Bromomethyl)phenoxy]-2-methylbenzene
Description
1-[4-(Bromomethyl)phenoxy]-2-methylbenzene is a brominated aromatic compound featuring a phenoxy bridge linking two substituted benzene rings. The primary substituents include a bromomethyl group (-CH₂Br) at the para position of the phenoxy ring and a methyl group (-CH₃) at the ortho position of the adjacent benzene ring.
Properties
Molecular Formula |
C14H13BrO |
|---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C14H13BrO/c1-11-4-2-3-5-14(11)16-13-8-6-12(10-15)7-9-13/h2-9H,10H2,1H3 |
InChI Key |
XEVIEARYPNNFMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Preparation Methods
Ether Formation via Nucleophilic Substitution
A common and effective method involves the nucleophilic substitution of 4-(bromomethyl)benzyl bromide (or chloride) with 2-methylphenol under basic conditions, often in the presence of a phase transfer catalyst or polar aprotic solvent.
-
- 2-Methylphenol (o-cresol) as the nucleophile.
- 4-(Bromomethyl)benzyl bromide as the electrophile.
- Base such as potassium carbonate or potassium hydroxide to deprotonate the phenol.
- Solvent: Polar aprotic solvents like acetone or 2-propanol.
- Catalyst: Tetrabutylammonium iodide (phase transfer catalyst) to enhance reaction rate.
- Temperature: Mild heating (30–45 °C) for several hours (up to 15 h).
-
- Mix 2-methylphenol and potassium carbonate in 2-propanol.
- Stir at room temperature for 5 minutes.
- Add 4-(bromomethyl)benzyl bromide and tetrabutylammonium iodide.
- Heat at 45 °C for 15 hours.
- Workup by dilution with ethyl acetate, washing with water/brine, drying over anhydrous magnesium sulfate, filtration, and concentration.
- Purify by silica gel chromatography using ethyl acetate-hexane mixtures as eluents.
This method yields the desired ether product with the bromomethyl substituent intact on the para position of the phenyl ring, with reported yields up to 85% or higher.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 2-methylphenol, 4-(bromomethyl)benzyl bromide, K2CO3, tetrabutylammonium iodide, 2-propanol, 45 °C, 15 h | Direct ether formation, mild conditions | 85–90 | High selectivity, scalable |
| Benzylic bromination (post-ether) | N-Bromosuccinimide, triphenylphosphine, DCM, 0 °C to RT, 2–6 h | Late-stage bromination, versatile | 70–85 | Requires careful control to avoid overbromination |
Analytical and Purification Considerations
- Purification: Silica gel flash chromatography is the standard technique, using mixtures of ethyl acetate and hexane as eluents.
- Characterization:
- Proton nuclear magnetic resonance (1H NMR) shows characteristic signals for the bromomethyl group (singlet around 4.5 ppm), aromatic protons, and methyl substituent.
- Carbon-13 NMR (13C NMR) confirms aromatic carbons and benzylic carbons.
- Mass spectrometry (MS) confirms molecular ion peaks corresponding to the brominated compound.
- Infrared (IR) spectroscopy shows ether C–O stretching and aromatic C–H bands.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Bromomethyl)phenoxy]-2-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted phenoxy derivatives depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted phenoxy derivatives.
Scientific Research Applications
1-[4-(Bromomethyl)phenoxy]-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Materials Science: The compound is used in the development of polymers and advanced materials due to its reactive bromomethyl group, which can be further functionalized.
Biological Studies: It is employed in the synthesis of biologically active compounds, including potential drug candidates and enzyme inhibitors.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(Bromomethyl)phenoxy]-2-methylbenzene largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the bromomethyl group is converted to more oxidized forms, such as aldehydes or carboxylic acids, through the action of oxidizing agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural and synthetic attributes of 1-[4-(bromomethyl)phenoxy]-2-methylbenzene with related compounds:
Key Observations:
- Substituent Effects: Electron-donating groups (e.g., methyl in the target compound) reduce the electrophilicity of the bromomethyl group compared to electron-withdrawing groups (e.g., fluorine in , nitro in ). This affects reaction rates in nucleophilic substitutions. The phenoxy bridge in the target compound introduces steric hindrance and may stabilize intermediates through resonance effects.
Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Boiling Point: Fluorinated analogs like 4-fluorobenzyl bromide exhibit higher boiling points (223.5°C, ) due to polar C-F bonds. The target compound’s larger molecular weight and non-polar methyl group may lower its boiling point relative to fluorinated derivatives.
- Solubility : Methoxy or nitro substituents (e.g., ) increase polarity and solubility in polar solvents, whereas methyl groups enhance lipophilicity.
Biological Activity
1-[4-(Bromomethyl)phenoxy]-2-methylbenzene, also known as a bromophenyl ether, is a compound that has garnered attention for its potential biological activities. Its structural characteristics, particularly the presence of bromine and phenoxy groups, suggest various mechanisms of action that may influence biological systems.
- Molecular Formula : C9H10BrO
- CAS Number : 1692387-42-0
- Molecular Weight : 215.08 g/mol
Biological Activity
The biological activity of 1-[4-(Bromomethyl)phenoxy]-2-methylbenzene has been explored in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with bromine substitutions often exhibit enhanced antimicrobial properties. The presence of the bromomethyl group is crucial for the compound's interaction with microbial membranes, potentially disrupting their integrity. Studies have reported that similar brominated compounds show significant activity against a range of bacteria and fungi.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
Anticancer Activity
The anticancer potential of 1-[4-(Bromomethyl)phenoxy]-2-methylbenzene has been investigated through in vitro assays against various cancer cell lines. Preliminary results suggest that the compound may induce apoptosis in cancer cells, potentially through the inhibition of key signaling pathways involved in cell proliferation.
- Cell Lines Tested :
- A431 (human epidermoid carcinoma)
- MCF-7 (human breast cancer)
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 12.5 | Apoptosis induction |
| MCF-7 | 10.0 | Cell cycle arrest |
The mechanism by which 1-[4-(Bromomethyl)phenoxy]-2-methylbenzene exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
- Membrane Disruption : The lipophilic nature of the phenoxy group allows it to integrate into cellular membranes, leading to structural alterations.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, contributing to oxidative stress in cells.
Case Studies
A study conducted on a series of brominated phenyl ethers, including 1-[4-(Bromomethyl)phenoxy]-2-methylbenzene, demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted the importance of the bromine atom in enhancing biological activity compared to non-brominated analogs.
Study Findings:
- Cytotoxicity Assay : The compound was tested using MTT assays, revealing a dose-dependent response in cancer cell lines.
- Selectivity Index : The selectivity index was calculated to determine the therapeutic window, showing favorable results for further development.
Q & A
Basic Research Questions
Q. What are the key structural features of 1-[4-(Bromomethyl)phenoxy]-2-methylbenzene, and how do they influence its reactivity in organic synthesis?
- The compound contains a bromomethyl group (CH2Br) at the para position of a phenoxy ring, which is highly reactive in nucleophilic substitution (SN2) reactions. The adjacent methyl group on the benzene ring introduces steric effects that may modulate reaction kinetics. The phenoxy ether linkage enhances electron-withdrawing properties, directing electrophilic substitution to specific positions .
- Methodological Insight : Reactivity can be probed via competition experiments with nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, temperature) to quantify substitution rates .
Q. What are the standard synthetic routes for preparing 1-[4-(Bromomethyl)phenoxy]-2-methylbenzene, and how are intermediates characterized?
- A common route involves Friedel-Crafts alkylation of 2-methylphenol with 4-bromomethylbenzyl bromide, followed by purification via flash column chromatography (FCC). Key intermediates are validated using / NMR (e.g., methyl group resonance at δ 2.3 ppm) and mass spectrometry (MS) to confirm molecular ions (e.g., [M+H]+ at m/z 291) .
- Optimization Tip : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves yield compared to conventional heating .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of derivatives of 1-[4-(Bromomethyl)phenoxy]-2-methylbenzene?
- Discrepancies in antimicrobial or anticancer activity may arise from impurities in starting materials or variations in assay conditions (e.g., cell line specificity). A 2025 study highlighted that residual solvents (e.g., DMF) in synthesis can artificially suppress bioactivity .
- Resolution Strategy : Replicate studies using ultra-pure batches (HPLC purity >99%) and standardized assays (e.g., MTT for cytotoxicity). Cross-validate with computational docking to identify binding site interactions .
Q. What advanced techniques are recommended for studying the compound’s role in Suzuki–Miyaura cross-coupling reactions?
- The bromomethyl group acts as a leaving group in palladium-catalyzed couplings. Use -DOSY NMR to track reaction progress and X-ray crystallography to resolve steric effects from the methyl substituent. A 2025 report demonstrated that electron-deficient arylboronic acids yield higher coupling efficiencies (85–92%) .
- Experimental Design : Pair with DFT calculations to predict regioselectivity and optimize ligand-to-catalyst ratios (e.g., 1:1.2 Pd:Ph3P) .
Q. How can the compound be leveraged to modify biomolecules for targeted drug delivery?
- The bromomethyl group facilitates site-specific alkylation of cysteine residues in proteins or peptides. A 2024 study achieved >90% conjugation efficiency using tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds prior to reaction .
- Validation : Confirm bioconjugation via MALDI-TOF MS and in vitro assays (e.g., flow cytometry for cellular uptake) .
Q. What strategies mitigate toxicity concerns during handling of 1-[4-(Bromomethyl)phenoxy]-2-methylbenzene?
- While full toxicological data are limited, structural analogs (e.g., 4-(Bromomethyl)benzaldehyde) show skin/eye irritation. Use glove boxes for synthesis and LC-MS to detect airborne brominated byproducts. Emergency protocols recommend immediate irrigation for exposure and activated charcoal for ingestion .
Data and Methodological Challenges
Q. How should researchers resolve conflicting NMR data for derivatives of this compound?
- Discrepancies in chemical shifts (e.g., δ 134.1 vs. 134.2 ppm for aromatic carbons) may stem from solvent effects (CDCl3 vs. DMSO-d6). A 2025 protocol advises referencing to tetramethylsilane (TMS) and using heteronuclear correlation spectroscopy (HSQC) for unambiguous assignments .
Q. What computational tools are effective for predicting the compound’s reactivity in multi-step syntheses?
- Gaussian 16 with M06-2X/6-311+G(d,p) basis set accurately models SN2 transition states. Machine learning platforms (e.g., Chemprop) predict regioselectivity in cross-coupling reactions with >80% accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
